molecular formula C27H24O9 B2957659 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622792-45-4

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B2957659
CAS No.: 622792-45-4
M. Wt: 492.48
InChI Key: CZRRZLKCSUPDAT-FMCGGJTJSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic benzofuran-3-one derivative supplied for research and development purposes. This compound features a (Z)-configured benzylidene group at the 2-position of the benzofuranone core, substituted with 2,3,4-trimethoxy motifs, and a 3,4-dimethoxybenzoate ester at the 6-position. The structural core of this molecule is related to a class of substituted benzofurans which are frequently utilized as key scaffolds in medicinal chemistry and pharmacological research . Related chemical structures, such as those featuring similar trimethoxybenzylidene groups, have been identified in patents concerning the development of compounds and methods for treating pain . As a research chemical, it is of interest for investigating structure-activity relationships (SAR), particularly the role of methoxy substitutions on biological activity and molecular interactions. Researchers can employ this compound as a building block or reference standard in various discovery pipelines. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions, utilizing personal protective equipment and referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O9/c1-30-19-10-7-16(13-22(19)32-3)27(29)35-17-8-9-18-21(14-17)36-23(24(18)28)12-15-6-11-20(31-2)26(34-5)25(15)33-4/h6-14H,1-5H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRRZLKCSUPDAT-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Structural Characteristics

The compound features a benzofuran core substituted with methoxy groups and an ester functionality. Its molecular formula is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. The presence of multiple functional groups suggests potential reactivity and diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. It is believed to modulate enzymatic activity and receptor interactions, leading to various therapeutic effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may also apply here.
  • Interaction with Receptors : Potential binding to specific receptors could lead to modulation of signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Activity : Similar compounds have been reported to exhibit anti-inflammatory effects.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound in comparison with related compounds:

Compound NameStructural FeaturesNotable Biological Activity
This compoundBenzofuran core with methoxy groupsAntioxidant; Cytotoxic; Anti-inflammatory
QuercetinFlavonoid structure with multiple hydroxylsAntioxidant; Anti-inflammatory
7-MethoxyflavoneMethoxylated flavonoidAntioxidant; Neuroprotective

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound exhibits cytotoxic effects at varying concentrations, suggesting its potential as an anti-cancer agent.
  • Anti-inflammatory Effects : Research on animal models indicated that administration of the compound resulted in reduced inflammatory markers in tissues subjected to inflammatory stimuli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous derivatives from literature:

Compound Name (Z-configuration) Molecular Formula Average Mass Substituent at Position 2 Ester Group at Position 6 Key Structural Features Reference
Target compound Not explicitly provided* ~466.44† 2,3,4-Trimethoxybenzylidene 3,4-Dimethoxybenzoate High methoxy density, Z-configuration -
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate C₂₅H₂₆O₇ 438.476 3,4,5-Trimethoxybenzylidene Cyclohexanecarboxylate Aliphatic ester, symmetric methoxy substitution
(2Z)-2-[(3-Methyl-2-thienyl)methylene]-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate C₂₃H₁₈O₆S 422.451 3-Methyl-2-thienylmethylene 3,4-Dimethoxybenzoate Sulfur-containing heterocycle, methyl group
[(2Z)-2-[(4-Nitrophenyl)methylidene]-3-oxo-benzofuran-6-yl] 2,6-dimethoxybenzoate Not provided ~453.36† 4-Nitrophenylmethylidene 2,6-Dimethoxybenzoate Nitro group (electron-withdrawing)
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-benzofuran-6-yl] 2,6-dimethoxybenzoate C₂₃H₁₈NO₆† ~428.39† Pyridin-3-ylmethylidene 2,6-Dimethoxybenzoate Nitrogen-containing heterocycle

*Estimated based on structural analogs. †Calculated using molecular formula approximations.

Key Differences and Implications

Substituent Positional Effects
  • The 4-nitrophenyl derivative () introduces an electron-withdrawing nitro group, likely reducing electron density on the benzofuran core and altering reactivity .
Ester Group Variations
  • Aromatic vs. Aliphatic Esters: The cyclohexanecarboxylate in increases lipophilicity, which may improve membrane permeability but reduce water solubility .
Heterocyclic Substituents
  • Thienyl vs. Pyridinyl Groups :
    • The 3-methyl-2-thienyl group () introduces sulfur, which can participate in hydrogen bonding and polar interactions .
    • The pyridin-3-yl group () adds a basic nitrogen atom, enabling protonation at physiological pH and influencing solubility and target binding .

Stereochemical and Electronic Considerations

  • Z-Configuration : All compared compounds retain the Z-configuration, ensuring consistent spatial arrangement of substituents. This configuration may favor specific binding conformations in enzyme-active sites or receptor pockets.
  • The nitro group in and the pyridine ring in create electron-deficient regions, altering redox properties and interaction profiles .

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